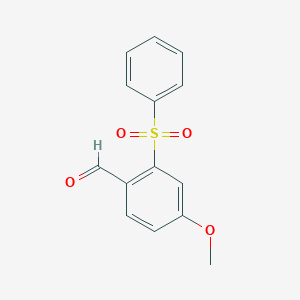

2-(Phenylsulphonyl)-4-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

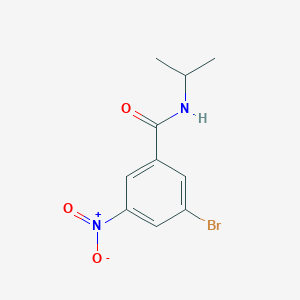

The compound “2-(Phenylsulphonyl)-4-methoxybenzaldehyde” likely belongs to the class of organic compounds known as sulfones . Sulfones are compounds containing a sulfonyl functional group attached to two carbon atoms . They are known for their stability and are often used in organic synthesis .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, sulfones can generally be synthesized through a sulfonamidation reaction . This involves reacting a suitable precursor with a sulfonyl chloride in the presence of a base .Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a benzene ring substituted with a sulfonyl group and a methoxy group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis

Sulfones, including “this compound”, can participate in various chemical reactions. They can act as electrophiles in nucleophilic substitution reactions . They can also undergo elimination reactions to form alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Sulfones are generally stable and resistant to oxidation and reduction . They are also typically soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Carcinogenic Metabolites

- Kumar (1997) describes a strategy involving palladium-catalyzed cross-coupling reactions for synthesizing hydroxybenzo compounds, which are key intermediates for the synthesis of highly carcinogenic fjord-region diol epoxide metabolites (Kumar, 1997).

2. Application in Solid Phase Organic Synthesis

- Swayze (1997) explores the use of electron-rich benzaldehyde derivatives, like 2-methoxy-4-hydroxybenzaldehyde, as linkers in solid phase organic synthesis, highlighting their potential in synthesizing secondary amine-based compounds (Swayze, 1997).

3. Antimicrobial and Antiaflatoxigenic Activities

- Harohally et al. (2017) investigate the antimicrobial and antiaflatoxigenic properties of Schiff bases derived from 2-Hydroxy-4-methoxybenzaldehyde, demonstrating their effectiveness against Aspergillus flavus and reduction of aflatoxin B1 (Harohally et al., 2017).

4. Ab Initio/DFT Studies

- Arslan & Algül (2007) conducted ab initio and density functional theory studies on a compound synthesized from 4-methoxybenzaldehyde, providing insights into the molecular structure and vibrational frequencies of the synthesized compound (Arslan & Algül, 2007).

5. Investigation of Reaction Properties

- Kamikawa, Nakatani, & Kubota (1968) examined the reactions and properties of ethers derived from a methoxybenzaldehyde compound, contributing to the understanding of the chemical behavior of these substances (Kamikawa, Nakatani, & Kubota, 1968).

6. Hydrogen Bond Studies

- Kirchner et al. (2011) analyzed weak C-H···O interactions in 4-methoxybenzaldehyde (anisaldehyde) using cryocrystallization, shedding light on the molecular interactions in related crystal structures (Kirchner et al., 2011).

7. Anti-Asthmatic Activities

- Jang, Lee, & Kim (2010) found that certain phenolic compounds derived from 4-hydroxy-3-methoxybenzaldehyde exhibit significant anti-asthmatic activities, indicating potential therapeutic applications (Jang, Lee, & Kim, 2010).

8. Catalytic Applications

- Hazra et al. (2015) developed sulfonated Schiff base copper(II) complexes from 2-hydroxy-3-methoxybenzaldehyde for use as catalysts in alcohol oxidation, demonstrating the compound's utility in catalysis (Hazra et al., 2015).

9. Corrosion Inhibition Efficiency

- Djenane et al. (2019) explored the corrosion inhibition efficiency of new ethyl hydrogen phosphonate derivatives synthesized from 4-methoxybenzaldehyde, contributing to the field of materials science (Djenane et al., 2019).

10. Spectrophotometry and Chromatography Studies

- Chigurupati et al. (2017) developed methods for studying newly synthesized Schiff bases of 4-hydroxy-3-methoxybenzaldehyde using high performance liquid chromatography and ultraviolet spectrophotometry (Chigurupati et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-18-12-8-7-11(10-15)14(9-12)19(16,17)13-5-3-2-4-6-13/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTFHOSUPQRIEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650198 |

Source

|

| Record name | 2-(Benzenesulfonyl)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942474-72-8 |

Source

|

| Record name | 2-(Benzenesulfonyl)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)